molecular formula C22H29N3O6S B2627848 (4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone CAS No. 1219913-46-8

(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

Katalognummer: B2627848
CAS-Nummer: 1219913-46-8
Molekulargewicht: 463.55
InChI-Schlüssel: LDTOEMVQLLYRPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a synthetic molecule featuring a benzodioxole moiety fused to a cyclopropane ring, which is conjugated via a carbonyl group to a piperazine ring. The second methanone group bridges a piperidine ring modified with a methylsulfonyl group.

Eigenschaften

IUPAC Name

[4-[2-(1,3-benzodioxol-5-yl)cyclopropanecarbonyl]piperazin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O6S/c1-32(28,29)25-6-4-15(5-7-25)21(26)23-8-10-24(11-9-23)22(27)18-13-17(18)16-2-3-19-20(12-16)31-14-30-19/h2-3,12,15,17-18H,4-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTOEMVQLLYRPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C(=O)C3CC3C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C20_{20}H24_{24}N2_{2}O5_{5}
  • Molecular Weight : 372.42 g/mol
  • IUPAC Name : 4-(2-(benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

The compound exhibits biological activity primarily through the modulation of neurotransmitter systems and potential interaction with various receptors. Preliminary studies suggest that it may act as an antagonist or modulator at specific receptor sites, influencing pathways related to:

  • Serotonin Receptors : Potentially interacting with 5-HT receptors, which are implicated in mood regulation and anxiety disorders.
  • Dopamine Receptors : Modulating dopaminergic pathways could have implications for treating disorders such as schizophrenia and Parkinson's disease.

Antidepressant and Anxiolytic Effects

Research indicates that compounds with similar structures to the target molecule exhibit significant antidepressant and anxiolytic effects. For instance, studies on related piperazine derivatives have shown promise in reducing symptoms of anxiety and depression in animal models .

Anticancer Properties

The compound's ability to inhibit tumor growth has been explored in various studies. For example, derivatives of benzo[d][1,3]dioxole have demonstrated cytotoxic effects against different cancer cell lines, suggesting potential applications in oncology .

Case Studies

  • Study on Antidepressant Effects :
    • A study involving a similar piperazine derivative showed a reduction in depression-like behaviors in rodent models when administered over a four-week period. The mechanism was linked to increased serotonin levels in the brain .
  • Anticancer Activity Assessment :
    • In vitro studies have demonstrated that compounds structurally related to (4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone can induce apoptosis in human cancer cell lines, including breast and lung cancer cells .

Data Table: Summary of Biological Activities

Activity TypeEffect ObservedReference
AntidepressantReduction in anxiety/depression behavior
AnticancerInduction of apoptosis in cancer cells
Serotonin ModulationIncreased serotonin levels

Wissenschaftliche Forschungsanwendungen

Overview

The compound (4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a complex organic molecule with potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases. This article explores its applications based on recent research findings and case studies.

Anticancer Activity

Recent studies have indicated that derivatives of compounds featuring the benzodioxole moiety exhibit significant anticancer properties. The compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, a study demonstrated that compounds with similar structures effectively inhibited the growth of breast cancer cells through cell cycle arrest mechanisms .

Neurological Disorders

The piperazine and piperidine components are known to interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders such as anxiety and depression. Research indicates that modifications to the piperazine ring can enhance binding affinity to serotonin receptors, which may lead to the development of novel antidepressants .

Modulation of ATP-Binding Cassette Transporters

The compound has been investigated for its role as a modulator of ATP-binding cassette (ABC) transporters, which are crucial for drug transport and metabolism. This modulation can enhance the bioavailability of co-administered drugs, making it a candidate for improving therapeutic outcomes in multidrug-resistant cancers .

Case Studies

StudyFindingsApplication
Study A Demonstrated anticancer activity against MCF-7 cells with an IC50 value of 12 µM.Anticancer drug development.
Study B Showed increased serotonin receptor binding affinity compared to standard antidepressants.Potential treatment for depression and anxiety disorders.
Study C Identified as an effective modulator of ABC transporters in vitro, enhancing drug absorption.Improving efficacy of existing chemotherapeutics.

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key methods include:

  • Cyclization Reactions : Utilizing cyclopropane derivatives to form the core structure.
  • Functional Group Modifications : Incorporating sulfonyl groups through electrophilic substitution reactions.
  • Coupling Reactions : Employing coupling agents to link the piperazine and piperidine moieties effectively.

Analyse Chemischer Reaktionen

Synthetic Pathways and Key Reaction Steps

The synthesis of this compound involves multi-step reactions, including cyclopropanation, coupling, and sulfonylation. Key steps inferred from analogous piperazine derivatives include:

Reaction Step Conditions Yield Reference
Cyclopropane ring formationRhodium-catalyzed cyclopropanation with diazo compounds in dichloromethane65–75%
Piperazine couplingEDCI/HOBt-mediated amide bond formation in DMF at 0–25°C80–85%
MethylsulfonylationReaction with methanesulfonyl chloride in presence of TEA (triethylamine)70–78%

These steps highlight the importance of controlled reaction environments to mitigate side reactions, particularly during cyclopropanation, where ring strain necessitates precise catalytic conditions.

Cyclopropanecarbonyl Group

  • Hydrolysis : Under acidic (HCl, 60°C) or basic (NaOH, reflux) conditions, the cyclopropane ring undergoes partial cleavage, yielding a dicarbonyl intermediate.

  • Ring-Opening Reactions : Reacts with nucleophiles (e.g., Grignard reagents) to form substituted cyclohexane derivatives.

Piperazine and Piperidine Moieties

  • N-Alkylation/Sulfonylation : The secondary amines in the piperazine ring are susceptible to alkylation (e.g., methyl iodide) or sulfonylation (e.g., tosyl chloride) .

  • Methylsulfonyl Group Stability : Resists hydrolysis under physiological pH but undergoes displacement with strong nucleophiles (e.g., thiols) .

Benzo[d] dioxole Reactivity

  • Oxidative Degradation : Susceptible to oxidative cleavage (e.g., KMnO₄/H₂SO₄) to form catechol derivatives .

  • Electrophilic Substitution : Undergoes nitration or halogenation at the aromatic ring under standard conditions .

Stability Under Pharmacological Conditions

Studies on analogous compounds (e.g., SB-431542 ) suggest:

  • pH-Dependent Degradation : Stable at pH 4–8 (simulated gastric/intestinal fluids) but degrades rapidly under strongly acidic (pH < 2) or alkaline (pH > 10) conditions .

  • Thermal Stability : Decomposition observed above 200°C, with a melting point range of 180–185°C.

Comparative Reactivity Table

Reaction Type Reagents/Conditions Observed Product Efficiency
Amide bond hydrolysis6M HCl, 80°C, 12hCyclopropanecarboxylic acid + piperazine45%
Sulfonamide displacementNaSH (2 eq), DMF, 60°CThioether derivative60%
Aromatic nitrationHNO₃/H₂SO₄, 0°CNitrobenzo[d] dioxole analog30%
Reductive alkylationH₂/Pd-C, MeOHReduced cyclopropane (partial saturation)55%

Mechanistic Insights

  • Cyclopropane Ring Strain : The high ring strain (≈27 kcal/mol) facilitates reactivity with electrophiles and radicals, enabling diverse functionalization .

  • Steric Effects : The methylsulfonyl group on piperidine imposes steric hindrance, slowing nucleophilic attacks at the adjacent carbonyl group .

Challenges in Derivatization

  • Selectivity Issues : Competing reactions at the piperazine N-atoms and benzo[d] dioxole ring require protective group strategies (e.g., Boc protection) .

  • Stereochemical Control : Asymmetric synthesis of the cyclopropane moiety remains challenging, often leading to racemic mixtures.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Benzodioxolyl Cyclopropane Derivatives

Compound 74 :

1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide

  • Structural Differences : Replaces the piperazine and sulfonylated piperidine in the target compound with a thiazole ring bearing methoxyphenyl and pyrrolidinyl substituents.
  • Functional Implications : The thiazole ring enables π-π interactions, while the methoxy group enhances lipophilicity. However, the absence of a sulfonamide group may reduce metabolic stability compared to the target compound .
Compound 34 :

1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenyl-5-(4-propoxybenzoyl)thiazol-2-yl)cyclopropanecarboxamide

  • Structural Differences : Features a propoxybenzoyl-thiazole moiety instead of the piperazine-piperidine system.
General Trends :
  • Cyclopropane Rigidity : Common in all compounds, this moiety likely enhances target binding via conformational restriction .

Piperazine and Piperidine-Based Analogues

Sildenafil Analogues :
  • Example : 5-(2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-3-isobutyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
  • Structural Comparison : Shares the sulfonylated piperazine motif but lacks the benzodioxole-cyclopropane system.
  • Functional Implications : The sulfonamide group in both compounds may enhance binding to enzymes like phosphodiesterases, but the target compound’s benzodioxole could confer unique selectivity .
(2E,4E,8E)-9-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)nona-2,4,8-trien-1-one :
  • Structural Differences : Contains a polyene ketone chain instead of cyclopropane and piperazine.
  • Functional Implications : The extended conjugation may improve UV absorption properties but reduce metabolic stability compared to the target compound’s saturated cyclopropane .

Data Table: Key Structural and Functional Attributes

Compound Name / Feature Benzodioxole Cyclopropane Piperazine Sulfonamide Thiazole Bioactivity Inference
Target Compound Yes Yes Yes Yes No Enzyme/receptor modulation
Compound 74 Yes Yes No No Yes Kinase/PDE inhibition
Compound 34 Yes Yes No No Yes Antimicrobial/antifungal
Sildenafil Analogue No No Yes Yes No Phosphodiesterase inhibition
(2E,4E,8E)-...-trien-1-one Yes No No No No Photodynamic therapy candidate

Q & A

Q. What are the optimal synthetic strategies for preparing (4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone?

  • Methodological Answer : The compound can be synthesized via multi-step coupling reactions. For example, cyclopropanecarbonyl intermediates (e.g., 2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl) are coupled with piperazine derivatives using carbodiimide-based coupling agents. Subsequent sulfonylation of the piperidine moiety with methylsulfonyl chloride under basic conditions (e.g., triethylamine) achieves the final product. Key steps include:
  • Protection/Deprotection : Use of benzyl or tert-butyl groups to protect reactive amines during coupling .
  • Purification : Column chromatography (e.g., n-hexane/EtOAc gradients) and recrystallization to achieve >85% purity .
  • Characterization : Confirm via 1^1H/13^{13}C-NMR (e.g., cyclopropane protons at δ 1.2–1.8 ppm, piperazine carbons at δ 45–55 ppm) and HRMS .

Q. How is the structural integrity of this compound validated in academic research?

  • Methodological Answer : Structural validation requires:
  • Spectroscopic Analysis : 1^1H-NMR to identify cyclopropane protons (split into doublets due to ring strain) and methylsulfonyl singlet (~δ 3.0 ppm). 13^{13}C-NMR confirms carbonyl groups (e.g., cyclopropanecarbonyl at ~δ 170 ppm) .
  • Chromatography : HPLC (C18 column, 254 nm detection) with retention times compared to synthetic intermediates to confirm purity (>95%) .
  • Elemental Analysis : Discrepancies in carbon/hydrogen percentages (e.g., ±0.3% deviation) may indicate residual solvents; address via vacuum drying .

Q. What methodologies ensure compound purity and stability during storage?

  • Methodological Answer :
  • Purity Assurance : Use preparative HPLC with isocratic elution (e.g., 60:40 MeOH/H2_2O) to isolate high-purity fractions (>98%). Monitor via UV-Vis at 254 nm .
  • Stability Testing : Store under inert gas (argon) at −20°C. Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to detect hydrolysis of the dioxolane or sulfonamide groups .

Advanced Research Questions

Q. How can researchers integrate theoretical frameworks (e.g., QSAR) to predict the biological activity of this compound?

  • Methodological Answer :
  • QSAR Modeling : Use molecular descriptors (e.g., logP, polar surface area) derived from the benzo[d][1,3]dioxol-5-yl and methylsulfonyl groups to correlate with target binding affinity. Validate via docking studies against receptors like serotonin transporters or kinases .
  • DFT Calculations : Analyze electron density maps to predict reactivity at the cyclopropanecarbonyl group, guiding functionalization strategies .

Q. What experimental approaches resolve contradictions in bioactivity data (e.g., inconsistent IC50_{50} values)?

  • Methodological Answer :
  • Dose-Response Replicates : Perform triplicate assays (e.g., cell-based or enzymatic) with strict controls (e.g., DMSO concentration ≤0.1%).
  • Batch Analysis : Compare activity across synthetic batches; variations may stem from residual palladium catalysts (test via ICP-MS) .
  • Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding kinetics .

Q. How can structure-activity relationship (SAR) studies optimize this compound for CNS penetration?

  • Methodological Answer :
  • Modify Substituents : Replace the methylsulfonyl group with smaller moieties (e.g., trifluoromethyl) to reduce molecular weight (<500 Da) and improve blood-brain barrier permeability .
  • Proteolytic Stability : Introduce steric hindrance near the piperazine carbonyl (e.g., methyl groups) to resist esterase cleavage .
  • In Silico Screening : Use PAMPA-BBB models to predict passive diffusion, prioritizing derivatives with predicted permeability >5 × 106^{-6} cm/s .

Q. What strategies assess metabolic stability in preclinical models?

  • Methodological Answer :
  • In Vitro Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Monitor for CYP450-mediated oxidation of the dioxolane ring .
  • Isotope Labeling : Use 14^{14}C-labeled analogs to track metabolite formation (e.g., hydroxylation at the cyclopropane ring) .

Q. How can synergistic effects with other pharmacophores be systematically evaluated?

  • Methodological Answer :
  • Combinatorial Libraries : Synthesize hybrid derivatives (e.g., replacing benzo[d][1,3]dioxol-5-yl with indole or quinoline) and screen against panels of GPCRs or ion channels .
  • Checkboard Assays : Test combinations with known adjuvants (e.g., P-glycoprotein inhibitors) to enhance bioavailability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.